molecular formula C11H16ClNO4 B6604940 2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers CAS No. 2763750-06-5

2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6604940
CAS No.: 2763750-06-5
M. Wt: 261.70 g/mol
InChI Key: IRPLRNLWFVFSPP-UHFFFAOYSA-N
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Description

The compound “2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid” is a complex organic molecule. It contains a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group .


Synthesis Analysis

This compound is used in the efficient synthesis of rigid dipeptide mimetics, valuable in peptide-based drug discovery. This involves synthesis of azabicyclo [X.Y.0]alkane amino acids as key intermediates. Regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane is described .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group . The IUPAC Name is 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid .


Chemical Reactions Analysis

The compound is a precursor to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures . The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .


Physical And Chemical Properties Analysis

The compound has the formula C11H17NO4 . The physical form of the compound is a powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO4/c1-9(2,3)17-8(16)13-6-10(12)4-11(13,5-10)7(14)15/h4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPLRNLWFVFSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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